molecular formula C19H30N2O2 B8421762 1-(3,5-Di-t-butyl-4-hydroxybenzoyl)-piperazine

1-(3,5-Di-t-butyl-4-hydroxybenzoyl)-piperazine

Cat. No. B8421762
M. Wt: 318.5 g/mol
InChI Key: CCHIUDWAGIDUCN-UHFFFAOYSA-N
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Patent
US06706705B1

Procedure details

In tetrahydrofuan (100 mL) was dissolved the compound (5.08 g, 12.4 mmol.) obtained in (1) above. To this solution was added 10% palladium/carbon (600 mg), and the resulting mixture was stirred under hydrogen atmosphere. The reaction mixture was filtered over Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform/methanol=30/1), to give the desired compound as a white crystalline product (1.50 g, yield: 38%).
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step Two
Yield
38%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([C:14](=[O:30])[C:15]2[CH:20]=[C:19]([C:21]([CH3:24])([CH3:23])[CH3:22])[C:18]([OH:25])=[C:17]([C:26]([CH3:29])([CH3:28])[CH3:27])[CH:16]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>[Pd]>[C:26]([C:17]1[CH:16]=[C:15]([CH:20]=[C:19]([C:21]([CH3:24])([CH3:23])[CH3:22])[C:18]=1[OH:25])[C:14]([N:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1)=[O:30])([CH3:29])([CH3:28])[CH3:27]

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)=O
Step Two
Name
Quantity
600 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
In tetrahydrofuan (100 mL) was dissolved the compound (5.08 g, 12.4 mmol.)
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (chloroform/methanol=30/1)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(=O)N2CCNCC2)C=C(C1O)C(C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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